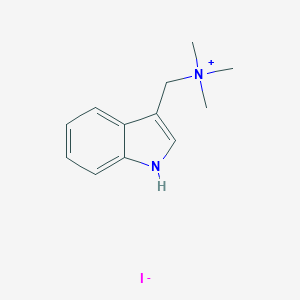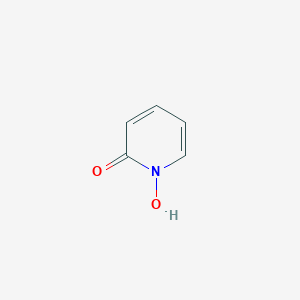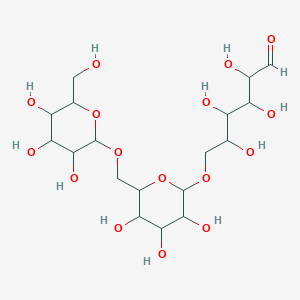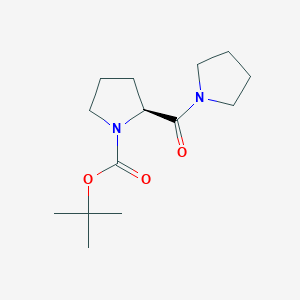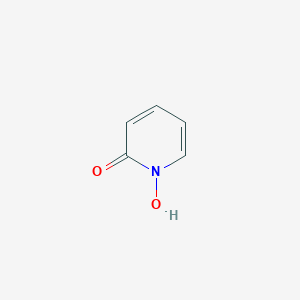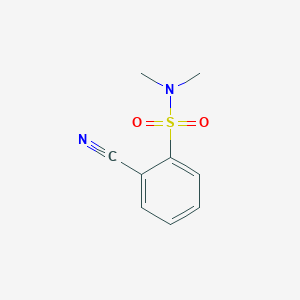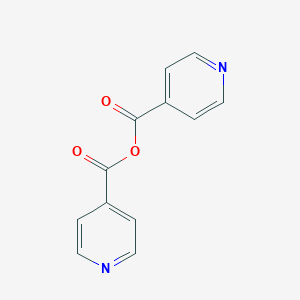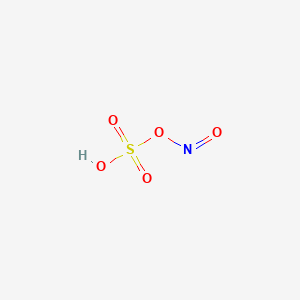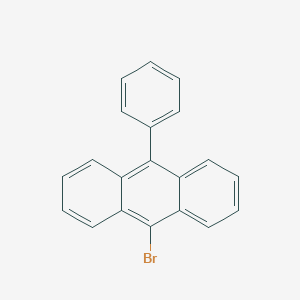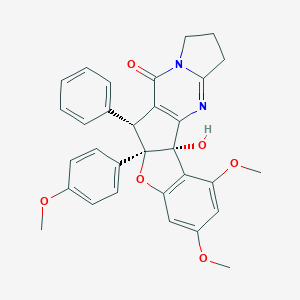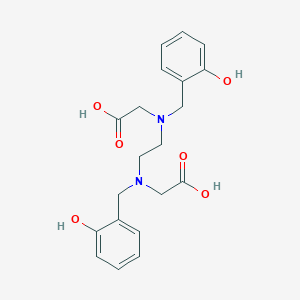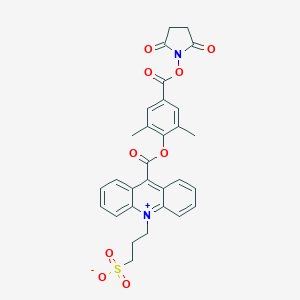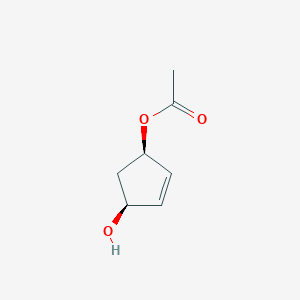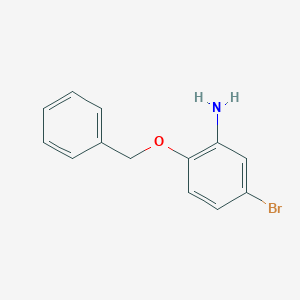
2-(Benzyloxy)-5-bromoaniline
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may also include yield, purity, and optimization of the synthesis process .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This would involve studying the compound’s reactivity, the types of reactions it undergoes, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, and spectral properties .Applications De Recherche Scientifique
Synthesis of Benzyl Ethers and Esters
Specific Scientific Field
Organic Chemistry
Summary of the Application
2-Benzyloxy-1-methylpyridinium triflate, a compound related to 2-(Benzyloxy)-5-bromoaniline, is used as a mild, convenient, and uniquely effective reagent for the synthesis of benzyl ethers and esters .
Methods of Application or Experimental Procedures
The active reagent is delivered in situ through N-methylation of 2-benzyloxypyridine . The choice of solvent (toluene vs. trifluoro-toluene) and the extension of this methodology to the synthesis of other arylmethyl ethers are also considered .
Results or Outcomes
The revised benzyl transfer protocol allows for the preparation of benzyl ethers in good to excellent yield .
Wittig Rearrangement of 2-Aryloxazolines
Summary of the Application
The behavior of ortho-functionalised 2-aryloxazolines with butyllithium has been examined, revealing significant limitations to the Wittig rearrangement of such systems .
Methods of Application or Experimental Procedures
Good diastereoselectivity is obtained with a valine-derived 4-isopropyl oxazoline, but this is compromised by racemisation upon hydrolysis . More encouraging selectivity is achieved in the Wittig rearrangement of an acyclic phenylalanine-derived ortho-benzyloxy benzamide .
Results or Outcomes
The study reveals the limitations and potential of the Wittig rearrangement in the context of ortho-functionalised 2-aryloxazolines .
Synthesis of 2-(benzyloxy)hydroquinone
Summary of the Application
2-Benzyloxyphenol is used in the synthesis of 2-(benzyloxy)hydroquinone . This compound is a key intermediate in the synthesis of various complex organic molecules.
Methods of Application or Experimental Procedures
The specific methods of synthesis can vary, but typically involve the reaction of 2-Benzyloxyphenol with appropriate reagents under controlled conditions .
Results or Outcomes
The successful synthesis of 2-(benzyloxy)hydroquinone provides a valuable building block for further chemical transformations .
Preparation of Sequential Polypeptides
Specific Scientific Field
Biochemistry
Summary of the Application
2-Benzyloxyphenol is used to prepare sequential polypeptides . These polypeptides can be used in various biochemical and pharmaceutical research applications.
Methods of Application or Experimental Procedures
The preparation of sequential polypeptides involves complex biochemical procedures, often involving the use of 2-Benzyloxyphenol as a reagent .
Results or Outcomes
The preparation of sequential polypeptides can lead to the development of new biochemical tools and potential pharmaceutical products .
Synthesis of Multidentate Chelating Ligands
Specific Scientific Field
Inorganic Chemistry
Summary of the Application
2-Benzyloxyphenol is used as a reagent for the synthesis of multidentate chelating ligands . These ligands are often used in coordination chemistry to form complexes with metal ions.
Results or Outcomes
The successful synthesis of multidentate chelating ligands provides valuable tools for further studies in coordination chemistry .
Bioactive Molecules in Coumarin-Based Derivatives
Specific Scientific Field
Medicinal Chemistry
Summary of the Application
The coumarin core, which is structurally similar to 2-Benzyloxyphenol, is a recurrent motif in both natural products and bioactive molecules . Depending on the substituents and branching positions around the bicyclic core, coumarin-containing compounds have shown diverse pharmacological activities, ranging from anticoagulant activities to anti-inflammatory, antimicrobial, anti-HIV, and antitumor effects .
Methods of Application or Experimental Procedures
The preparation of coumarin-based derivatives involves complex biochemical procedures, often involving the use of 2-Benzyloxyphenol as a reagent .
Results or Outcomes
The preparation of coumarin-based derivatives can lead to the development of new biochemical tools and potential pharmaceutical products .
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-2-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHINVQVLJRNDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627523 | |
| Record name | 2-(Benzyloxy)-5-bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-5-bromoaniline | |
CAS RN |
186797-58-0 | |
| Record name | 2-(Benzyloxy)-5-bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



